molecular formula C20H18NP B14276928 (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine CAS No. 153358-06-6

(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine

Cat. No.: B14276928
CAS No.: 153358-06-6
M. Wt: 303.3 g/mol
InChI Key: AXICNBPNKJXJLQ-UHFFFAOYSA-N
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Description

“(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine,” commonly referred to as “Z-Phos,” belongs to the class of ligands known as phosphines. Its chemical structure features a phosphorus atom (P) bonded to two phenyl groups and a methyl group, with a nitrogen atom (N) adjacent to the phosphorus. The Z configuration indicates that the phenyl and methyl groups are on the same side of the double bond.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for Z-Phos, but a common method involves the reaction of benzylamine with diphenylphosphine chloride. The resulting intermediate undergoes a cyclization process to form Z-Phos. The reaction proceeds as follows:

Benzylamine+Diphenylphosphine ChlorideZ-Phos\text{Benzylamine} + \text{Diphenylphosphine Chloride} \rightarrow \text{Z-Phos} Benzylamine+Diphenylphosphine Chloride→Z-Phos

b. Reaction Conditions: The reaction typically occurs under an inert atmosphere (argon or nitrogen) and at elevated temperatures (around 100°C). Solvents like toluene or dichloromethane facilitate the reaction.

c. Industrial Production:

Chemical Reactions Analysis

Z-Phos participates in diverse chemical reactions:

    Ligand Exchange: It serves as a versatile ligand in transition metal catalysis, replacing other ligands in coordination complexes.

    Cross-Coupling Reactions: Z-Phos is employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling C-C and C-N bond formation.

    Hydrogenation: It acts as a ligand in asymmetric hydrogenation reactions.

    Oxidation and Reduction: Z-Phos can undergo oxidation (e.g., Pd-catalyzed oxidation) and reduction (e.g., hydrosilylation).

Common reagents include palladium catalysts, base (e.g., NaOtBu), and reducing agents (e.g., NaBH₄).

Major products:

  • In cross-coupling reactions, Z-Phos facilitates the coupling of aryl halides with various nucleophiles.
  • Asymmetric hydrogenation yields chiral amines.

Scientific Research Applications

Z-Phos finds applications in:

    Catalysis: It enhances selectivity and efficiency in organic transformations.

    Medicinal Chemistry: Researchers explore Z-Phos derivatives for drug development.

    Materials Science: Z-Phos-modified surfaces improve material properties.

Mechanism of Action

Z-Phos acts as a ligand, coordinating with transition metals. It stabilizes reactive intermediates, influences reaction pathways, and enables stereoselectivity. Molecular targets vary based on the specific reaction.

Comparison with Similar Compounds

Z-Phos stands out due to its unique combination of steric and electronic properties. Similar compounds include triphenylphosphine (PPh₃) and other phosphines, but Z-Phos offers distinct advantages in certain reactions.

Properties

CAS No.

153358-06-6

Molecular Formula

C20H18NP

Molecular Weight

303.3 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-methylmethanimine

InChI

InChI=1S/C20H18NP/c1-21-16-17-10-8-9-15-20(17)22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-16H,1H3

InChI Key

AXICNBPNKJXJLQ-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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